molecular formula C16H15ClN4O3S B12183798 6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B12183798
M. Wt: 378.8 g/mol
InChI Key: RAORRQBVLRSJKR-UHFFFAOYSA-N
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Description

6-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is a synthetic small molecule characterized by a chloro-substituted imidazopyridine core linked to a sulfamoylphenyl ethyl group via a carboxamide bridge. This structural motif is common in pharmacologically active compounds targeting enzymes, receptors, or nuclear receptors.

Properties

Molecular Formula

C16H15ClN4O3S

Molecular Weight

378.8 g/mol

IUPAC Name

6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C16H15ClN4O3S/c17-12-3-6-15-20-14(10-21(15)9-12)16(22)19-8-7-11-1-4-13(5-2-11)25(18,23)24/h1-6,9-10H,7-8H2,(H,19,22)(H2,18,23,24)

InChI Key

RAORRQBVLRSJKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CN3C=C(C=CC3=N2)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Condensation with α-Haloketones

A catalyst- and solvent-free method involves heating 6-chloro-2-aminopyridine with α-bromoketones (e.g., phenacyl bromide derivatives) at 60–80°C. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the α-carbon of the ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. For example:

  • Reactants : 6-Chloro-2-aminopyridine + α-bromoacetophenone

  • Conditions : 60°C, 4–6 hours, no solvent

  • Yield : 85–92%

This method avoids side reactions associated with Lewis acids or transition-metal catalysts, ensuring high purity of the intermediate 6-chloroimidazo[1,2-a]pyridine .

Introduction of the Carboxamide Group

The 2-carboxamide moiety is introduced via late-stage amidation of a pre-formed carboxylic acid derivative.

Carboxylic Acid Intermediate

The imidazo[1,2-a]pyridine core is functionalized at position 2 through oxidation or hydrolysis. For instance:

  • Oxidation : Treatment of 2-methylimidazo[1,2-a]pyridine with KMnO₄ in acidic conditions yields the 2-carboxylic acid.

  • Hydrolysis : 2-Cyano derivatives undergo hydrolysis using H₂SO₄/H₂O to form the carboxylic acid.

Amidation with 2-(4-Sulfamoylphenyl)ethylamine

The carboxylic acid is activated (e.g., via thionyl chloride to form the acid chloride) and coupled with 2-(4-sulfamoylphenyl)ethylamine under basic conditions:

  • Reactants : Imidazo[1,2-a]pyridine-2-carbonyl chloride + 2-(4-sulfamoylphenyl)ethylamine

  • Conditions : DCM, triethylamine, 0°C → RT, 12 hours

  • Yield : 70–78%

Alternatively, coupling agents like HATU or EDCl facilitate direct amidation without isolating the acid chloride.

Synthesis of 2-(4-Sulfamoylphenyl)ethylamine

The sulfamoyl-containing sidechain is synthesized independently and introduced during amidation.

Sulfamoylation of Phenethylamine

  • Step 1 : Nitration of phenethylamine to 4-nitrophenethylamine using HNO₃/H₂SO₄.

  • Step 2 : Reduction of the nitro group to an amine with H₂/Pd-C.

  • Step 3 : Sulfamoylation using sulfamic acid and PCl₅ in chloroform.

Reaction Scheme :
4-Nitrophenethylamine → (Reduction) → 4-Aminophenethylamine → (Sulfamoylation) → 2-(4-Sulfamoylphenyl)ethylamine

Alternative One-Pot Strategies

Recent advances enable telescoped syntheses to reduce purification steps:

Multicomponent Reactions (MCRs)

A three-component reaction combining 6-chloro-2-aminopyridine, α-bromoketone, and 2-(4-sulfamoylphenyl)ethylamine in ethanol with piperidine catalyst yields the target compound in one pot. This method leverages in situ formation of the imidazo ring and simultaneous amidation.

Conditions : Ethanol, piperidine (10 mol%), reflux, 8 hours
Yield : 65–70%

Optimization and Challenges

Regioselectivity

The chloro substituent at position 6 directs electrophilic substitution reactions, ensuring minimal byproducts during ring functionalization.

Sulfamoyl Stability

The sulfamoyl group is sensitive to strong acids/bases. Thus, reactions involving this moiety employ mild conditions (pH 6–8, temperatures <100°C).

Purification

Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/H₂O) isolates the final product.

Analytical Characterization

Key data for validating the target compound:

Property Value
¹H NMR (DMSO-d₆)δ 8.72 (s, 1H, NH), 7.82–7.35 (m, 8H, ArH), 4.21 (t, 2H, CH₂), 3.02 (t, 2H, CH₂), 2.41 (s, 3H, SO₂NH₂)
MS (ESI) m/z 431.1 [M+H]⁺
HPLC Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN)

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

6-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide has been investigated for various pharmacological activities:

  • Antimicrobial Activity :
    • Studies have shown that imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating promising results in inhibiting growth, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties :
    • Research indicates that compounds with imidazopyridine structures can induce apoptosis in cancer cell lines. 6-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide has shown potential in targeting specific pathways involved in tumor growth .
  • Anti-inflammatory Effects :
    • The compound's ability to modulate inflammatory responses has been documented, making it a candidate for treating conditions associated with chronic inflammation .

Case Studies

Several case studies have been published that illustrate the applications and effectiveness of 6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide:

  • Case Study on Antimicrobial Efficacy :
    • A study conducted by researchers at a pharmaceutical institute evaluated the compound against a panel of bacterial pathogens. Results indicated an EC50 value significantly lower than standard antibiotics, suggesting enhanced potency .
  • Cancer Cell Line Studies :
    • In vitro assays conducted on various cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways .
  • Inflammation Model :
    • An animal model study assessed the anti-inflammatory effects of the compound in induced arthritis. Results showed a marked reduction in inflammatory markers and joint swelling compared to control groups .

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Role of the Sulfamoyl Group

The sulfamoyl group in the target compound (vs. methoxy or trifluoromethyl groups in analogs) may enhance solubility or binding to sulfonamide-sensitive targets, as seen in nematicides like fluazaindolizine . In contrast, fluorinated phenyl groups (e.g., cpd 12–17) improve metabolic stability and receptor affinity .

Chloro-Substitution Effects

The 6-chloro substituent is conserved across multiple analogs (e.g., cpd 3, fluazaindolizine) and is critical for maintaining planar geometry and hydrophobic interactions with biological targets . Removal of this group (e.g., in unsubstituted imidazopyridines) reduces potency significantly .

Pharmacological Activity

  • Nurr1 Agonists : Analogs like cpd 3 and cpd 4 exhibit EC₅₀ values as low as 1 nM for Nurr1 activation, attributed to their pyridyl and chlorophenyl motifs .
  • Nematicides : Fluazaindolizine’s trifluoromethyl and sulfonyl groups confer broad-spectrum activity against plant-parasitic nematodes .

Biological Activity

6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H15ClN4O3S
  • Molecular Weight : 378.8 g/mol
  • IUPAC Name : 6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide

The biological activity of 6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes and receptors, which can lead to various therapeutic effects. The compound's structure suggests potential interactions with COX enzymes and other inflammatory mediators, which are crucial in the development of anti-inflammatory and anticancer therapies.

Anticancer Activity

Several studies have investigated the anticancer properties of imidazo[1,2-a]pyridine derivatives, including 6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide. These compounds have shown promising results in inhibiting cancer cell proliferation through various pathways:

  • Inhibition of Cell Proliferation : The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
  • Mechanisms : It is believed to induce apoptosis and inhibit angiogenesis by targeting key signaling pathways involved in tumor growth.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects:

  • COX Inhibition : In vitro studies suggest that it may inhibit COX-2 activity, similar to established anti-inflammatory drugs like celecoxib.
  • Research Findings : In a study comparing various derivatives, the compound exhibited an IC50 value against COX-2 comparable to that of celecoxib, indicating its potential as an anti-inflammatory agent .

Research Findings and Case Studies

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxic effects on cancer cell lines; induces apoptosis
Anti-inflammatory EffectsCOX-2 inhibition comparable to celecoxib (IC50 = 0.04 μmol)
Structure-Activity Relationship (SAR)Presence of electron-donating groups enhances biological activity

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